molecular formula C10H11FO3 B13488055 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13488055
M. Wt: 198.19 g/mol
InChI Key: VAWFLHAKWKDVLG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluoro-3-methylphenylboronic acid with appropriate reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of the fluorinated phenyl ring and the hydroxypropanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid, a fluorinated aromatic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉F O₃
  • Molecular Weight : 198.19 g/mol
  • Structure : The compound features a hydroxypropanoic acid backbone with a 4-fluoro-3-methylphenyl substituent, enhancing its lipophilicity and interaction with biological membranes.

The biological activity of this compound is largely attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine increases lipophilicity, which can enhance membrane permeability and binding affinity to biological targets through hydrophobic interactions.
  • Functional Groups : Hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating enzyme or receptor activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines, although the specific mechanisms remain under investigation. The fluorinated structure may enhance its efficacy against certain types of tumors compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Enzyme-Substrate Interaction Studies :
    • The compound has been utilized in studies focusing on enzyme-substrate interactions, particularly in relation to chiral substrates. Its unique structure allows for detailed examination of binding affinities and kinetic parameters.
  • Synthesis and Characterization :
    • Various synthetic routes have been developed for producing this compound, often involving asymmetric reduction techniques to yield the desired enantiomer. Characterization methods include NMR and mass spectrometry to confirm structure and purity.
  • Comparative Studies :
    • Comparative studies with related compounds (e.g., 3-(4-Chlorophenyl)-2-hydroxypropanoic acid) reveal that the fluorine atom significantly alters biological activity profiles, providing insights into structure-activity relationships.

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionEnhanced binding affinity observed in enzyme assays
SynthesisAsymmetric reduction methods yield high-purity enantiomers

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

VAWFLHAKWKDVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)O)F

Origin of Product

United States

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